molecular formula C20H20N2O3S2 B6476995 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide CAS No. 2640972-35-4

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide

Cat. No.: B6476995
CAS No.: 2640972-35-4
M. Wt: 400.5 g/mol
InChI Key: KHXHIPWWPQUPPG-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide is a bithiophene-based ethanediamide derivative characterized by a 2,2'-bithiophene core linked via an ethyl chain to an ethanediamide group. The ethanediamide moiety is further substituted with a 2-methoxy-5-methylphenyl aromatic ring. The compound’s design leverages the conformational flexibility of the ethyl chain and the hydrogen-bonding capacity of the ethanediamide group, which may influence its physicochemical and biological properties .

Properties

IUPAC Name

N'-(2-methoxy-5-methylphenyl)-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-13-5-7-16(25-2)15(12-13)22-20(24)19(23)21-10-9-14-6-8-18(27-14)17-4-3-11-26-17/h3-8,11-12H,9-10H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXHIPWWPQUPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide is a complex organic compound notable for its unique structural features, including a bithiophene moiety and a methoxy-substituted aromatic group. This compound has garnered interest due to its potential applications in organic electronics, specifically as a hole transport material (HTM) in perovskite solar cells (PSCs), and its implications in various biological activities.

  • Chemical Formula : C₁₇H₂₀N₂O₂S₂
  • Molecular Weight : 320.48 g/mol
  • Structure : The compound features a bithiophene unit, which enhances its electronic properties, making it suitable for applications in materials science.

The primary biological activity of this compound is associated with its role as a hole transport material in PSCs. It facilitates the transport of holes (positive charges), thus contributing to the generation of electric current. The mechanism involves:

  • Target Interaction : The compound interacts with the active layers of PSCs, enhancing charge mobility.
  • Biochemical Pathways : The efficiency of hole transport directly influences the overall performance of solar cells, which is critical for energy conversion processes.

Biological Activity and Case Studies

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antioxidant Properties : Some studies have shown that bithiophene derivatives can scavenge free radicals, suggesting potential applications in reducing oxidative stress.
  • Anticancer Activity : Research has indicated that related compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
  • Neuroprotective Effects : Certain bithiophene derivatives have been linked to neuroprotective effects in models of neurodegenerative diseases.

Case Study Example

A study published in Journal of Materials Chemistry explored the use of bithiophene-based compounds in solar cell applications. The findings indicated that these compounds significantly improved the efficiency of hole transport compared to traditional materials, leading to enhanced solar cell performance .

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityReference
This compoundHole transport in PSCs
N-(2-methoxyphenyl)-N'-(2-thienyl)ethanediamideAntioxidant activity
N-(2-thienyl)-N'-(4-pyridyl)ethanediamideAnticancer properties

Pharmacokinetics and Environmental Impact

The pharmacokinetic profile of this compound is crucial for its application in biological systems:

  • Solubility : The solubility characteristics influence its bioavailability and efficacy.
  • Stability : Stability under various environmental conditions (temperature, light exposure) affects its performance as an HTM.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs can be categorized into three groups: bithiophene derivatives , ethanediamide-linked compounds , and hybrid systems combining both features.

Compound Core Structure Substituents Key Features
Target Compound 2,2'-Bithiophene Ethyl-ethanediamide + 2-methoxy-5-methylphenyl Flexible linker, hydrogen-bonding diamide, electron-donating aryl group
N-(2H-1,3-Benzodioxol-5-yl)-N'-[2(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl) ethyl]ethanediamide (QOD) Quinoline + ethanediamide Benzodioxol + tetrahydroquinolinyl-ethyl Rigid quinoline core; anti-parasitic activity (falcipain inhibition)
5-(4-Hydroxy-3-methoxy-1-butynyl)-2,2'-bithiophene 2,2'-Bithiophene Hydroxy-methoxy-butynyl Linear alkyne substituent; anti-inflammatory activity (NO inhibition)
N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)cyclobutanecarboxamide 2,2'-Bithiophene Ethyl-cyclobutanecarboxamide Carboxamide linker; reduced polarity vs. diamide
N-[(2,4-Dimethoxyphenyl)methyl]-N'-[2-(2-pyridinyl)ethyl]ethanediamide Ethanediamide Dimethoxyphenyl-methyl + pyridinyl-ethyl Flavoring agent; dual aromatic systems with varied electron density

Physicochemical Properties

  • Solubility : The target’s methoxy and methyl groups likely enhance lipophilicity compared to hydroxylated bithiophenes (e.g., compound 14 in ) but reduce it relative to pyridinyl-ethyl analogs () .
  • Thermal Stability: Bithiophene derivatives generally exhibit moderate thermal stability due to π-conjugation. carboxamide analogs () .

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